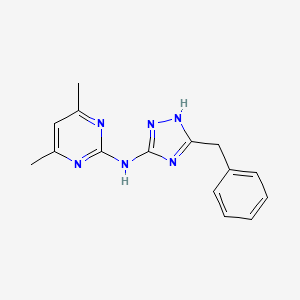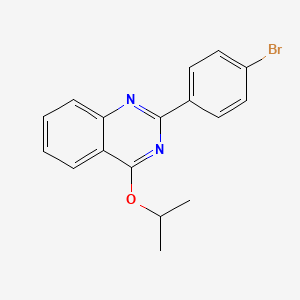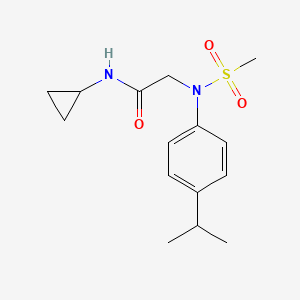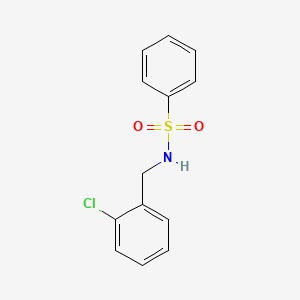
N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide, also known as CPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CPDA belongs to a class of compounds called amides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors involved in pain and inflammation. N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide has been found to inhibit the activity of cyclooxygenase enzymes and reduce the production of prostaglandins, which are known to play a role in pain and inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide has been found to exhibit various biochemical and physiological effects. In animal studies, N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide has been shown to reduce pain and inflammation, as well as improve motor function in models of neuropathic pain. Additionally, N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide in laboratory experiments is its relatively low toxicity compared to other compounds with similar activities. Additionally, N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide has been found to be stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of using N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide and its potential use in the treatment of various diseases. Other future directions include the development of novel formulations of N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide for improved delivery and efficacy.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide involves the reaction of cyclopentylamine with 3,4-dimethylphenol in the presence of acetic anhydride. The resulting product is then reacted with acetic acid to form N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide. This synthesis method has been studied extensively, and various modifications have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide has been studied extensively for its potential use as an analgesic and anti-inflammatory agent. In animal studies, N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide has been found to exhibit significant pain-relieving properties and has been shown to reduce inflammation in various models of inflammation. Additionally, N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide has been studied for its potential use in the treatment of neuropathic pain.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-8-14(9-12(11)2)18-10-15(17)16-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDAVIRJAICWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3,4-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5808874.png)

methanone](/img/structure/B5808881.png)

![4-[4-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5808891.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B5808907.png)
![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B5808914.png)

![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5808926.png)
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5808932.png)


![N-(3-chloro-4-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5808978.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5808983.png)